(2S,2'S,5'S)-Lilac aldehyde (2S,2'S,5'S)-Lilac aldehyde
Brand Name: Vulcanchem
CAS No.: 53447-45-3
VCID: VC17156077
InChI: InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

(2S,2'S,5'S)-Lilac aldehyde

CAS No.: 53447-45-3

Cat. No.: VC17156077

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

(2S,2'S,5'S)-Lilac aldehyde - 53447-45-3

Specification

CAS No. 53447-45-3
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal
Standard InChI InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1
Standard InChI Key YPZQHCLBLRWNMJ-KXUCPTDWSA-N
Isomeric SMILES C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C
Canonical SMILES CC(C=O)C1CCC(O1)(C)C=C

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemistry

(2S,2'S,5'S)-Lilac aldehyde (IUPAC name: 2-(5-ethenyl-5-methyloxolan-2-yl)propanal) possesses the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a tetrahydrofuran (THF) ring substituted with methyl and ethenyl groups at the 5-position and a propanal side chain at the 2-position (Figure 1). The compound’s three stereogenic centers (2S, 2'S, and 5'S) confer distinct conformational properties that are critical to its olfactory profile .

Table 1: Key Structural Features of (2S,2'S,5'S)-Lilac Aldehyde

PropertyDescription
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
Stereogenic Centers2S, 2'S, 5'S
Functional GroupsAldehyde (-CHO), tetrahydrofuran ring, ethenyl (-CH₂CH₂), methyl (-CH₃)
Chiral Configuration(2S,2'S,5'S)-configured enantiomer

The THF ring’s rigidity and the spatial arrangement of substituents create a unique three-dimensional scaffold that interacts with olfactory receptors, producing its signature floral aroma .

Stereoisomerism and Olfactory Differentiation

Lilac aldehyde exists in eight possible stereoisomers due to its three chiral centers. Among these, the (2S,2'S,5'S)-configured isomer is distinguished by its sweet, floral scent, whereas other isomers exhibit divergent olfactory profiles. For example:

  • (2R,2'R,5'R)-isomer: Earthy, less floral notes.

  • (2S,2'S,5'R)-isomer: Green, herbaceous undertones .

Enantioselective gas chromatography has been instrumental in isolating and characterizing these isomers, highlighting the critical role of stereochemistry in fragrance design.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (2S,2'S,5'S)-Lilac aldehyde typically involves four-step sequences starting from α-chloroketones. A representative route, as detailed by , includes:

  • Ketalization: Reaction of α-chloroketones (e.g., 8–11) with neopentyl glycol under acid catalysis.

  • Elimination: Base-mediated dehydrohalogenation of chloroketals (12–15) to form alkenyl ketals (16–19).

  • Reductive Opening: Treatment with diisobutylaluminum hydride (DIBAL) or Grignard reagents to yield secondary alcohols (20–24).

  • Oxidation: Dess–Martin periodinane (DMP)-mediated oxidation of alcohols to aldehydes (3–7).

Table 2: Key Reagents in the Synthesis of (2S,2'S,5'S)-Lilac Aldehyde

StepReagents/ConditionsPurpose
KetalizationNeopentyl glycol, p-TsOH, cyclohexane, refluxProtect ketone as ketal
EliminationKOtBu, THF, 0°C → rtForm alkene via dehydrohalogenation
ReductionDIBAL, hexanes, -78°CReduce ketal to alcohol
OxidationDess–Martin periodinane, CH₂Cl₂, rtOxidize alcohol to aldehyde

Industrial-Scale Challenges

Scalability remains a hurdle due to the laborious separation of stereoisomers and the use of costly reagents like DIBAL. Advances in biocatalytic methods and flow chemistry are being explored to enhance efficiency and reduce waste .

Physicochemical Properties

Solubility and Stability

(2S,2'S,5'S)-Lilac aldehyde is insoluble in water but miscible with ethanol and nonpolar solvents . Its stability is pH-dependent, with degradation observed under strongly acidic or basic conditions.

Table 3: Physical Properties of (2S,2'S,5'S)-Lilac Aldehyde

PropertyValue/Range
Density (20°C)0.951–0.961 g/cm³
Refractive Index1.450–1.459
Kovats Retention Index1145–1237 (non-polar phases)
Boiling Point230–235°C (estimated)

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the THF ring and aldehyde proton (δ 9.5–10.0 ppm) .

  • GC-MS: Characteristic fragments at m/z 55, 43, and 41 correspond to cleavage of the aldehyde and THF moieties .

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretches) .

Olfactory Profile and Applications

Mechanism of Olfactory Perception

The compound’s THF ring and aldehyde group interact with G-protein-coupled olfactory receptors (GPCRs), particularly OR5AN1, triggering neuronal signaling interpreted as floral scent . Modifications to the THF ring (e.g., seco-analogues) diminish floral notes, underscoring the ring’s osmophoric role .

Industrial Applications

(2S,2'S,5'S)-Lilac aldehyde is a cornerstone in luxury perfumes, imparting fresh, floral top notes. It is also used in:

  • Flavorings: Enhances fruity and floral nuances in beverages and confectionery.

  • Aromatherapy: Promotes relaxation in lavender- and lilac-based formulations .

Table 4: Comparison with Related Fragrance Compounds

CompoundMolecular FormulaOlfactory ProfileKey Differentiator
LinaloolC₁₀H₁₈OFloral-citrusBroader scent versatility
GeraniolC₁₀H₁₈ORose-likeCitrus undertones
SyringaldehydeC₉H₁₀O₃Sweet, vanilla-likeSimpler structure, fewer isomers

Ecological and Biological Roles

Plant-Pollinator Interactions

(2S,2'S,5'S)-Lilac aldehyde serves as a semiochemical, attracting nocturnal pollinators like Sphinx ligustri moths. Field studies demonstrate its emission peaks during dusk, aligning with pollinator activity cycles .

Antimicrobial Activity

Preliminary assays indicate mild antibacterial effects against Staphylococcus aureus (MIC = 512 µg/mL), suggesting potential in topical antiseptics .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.

  • Sustainability: Transitioning to bio-based feedstocks (e.g., pinene derivatives) for greener production.

  • Biosynthetic Pathways: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for de novo synthesis.

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